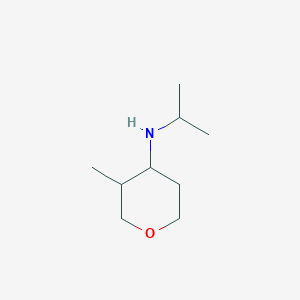
N-(3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide is a complex organic compound that features both indole and indazole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide typically involves multi-step organic reactions. One common method includes the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is rapid, operationally straightforward, and generally high-yielding . The process involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials, which are readily available and cost-effective.
Industrial Production Methods
Industrial production of such compounds often leverages high-throughput synthesis techniques to maximize yield and efficiency. Techniques such as microwave-assisted synthesis can significantly reduce reaction times, making the process more suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and composites.
Wirkmechanismus
The mechanism of action of N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide involves its interaction with specific molecular targets. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . This compound may exert its effects by modulating enzyme activity, inhibiting specific proteins, or altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.
Tryptophan: An essential amino acid that contains an indole ring.
Uniqueness
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]Benzamide stands out due to its unique combination of indole and indazole structures, which may confer distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its significance.
Eigenschaften
Molekularformel |
C23H18N4O2 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
N-[3-(6-methoxy-1H-indol-2-yl)-1H-indazol-5-yl]benzamide |
InChI |
InChI=1S/C23H18N4O2/c1-29-17-9-7-15-11-21(25-20(15)13-17)22-18-12-16(8-10-19(18)26-27-22)24-23(28)14-5-3-2-4-6-14/h2-13,25H,1H3,(H,24,28)(H,26,27) |
InChI-Schlüssel |
XFOTZIAWBBSVQF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



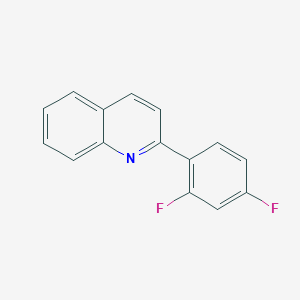
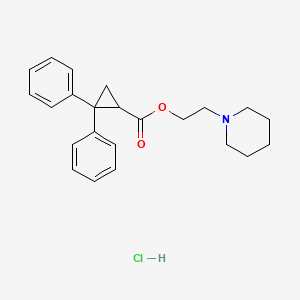




![7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13959844.png)
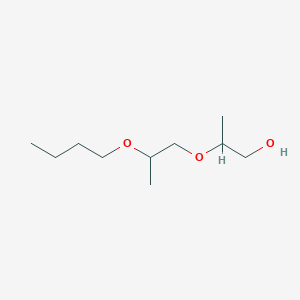
![2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13959853.png)
![(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13959861.png)
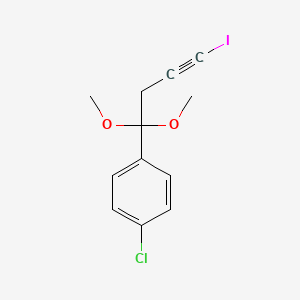
![2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13959868.png)
